Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium is a complex chemical compound. It is characterized by its intricate structure, which includes multiple azo groups, nitrophenyl groups, and naphthalenesulfonate groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium involves several steps. The synthetic route typically includes the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Scientific Research Applications
Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium is utilized in various scientific research fields:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: The compound’s ability to bind to specific proteins makes it useful in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of targeted drug delivery.
Industry: It is used in the manufacturing of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The azo groups can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved often include the inhibition or activation of specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Compared to other similar compounds, Chromate(2-), (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-6-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato(3-))-, disodium stands out due to its unique combination of functional groups. Similar compounds include:
- Chromium, 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonamide
- N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]acetamide sodium complexes These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
CAS No. |
80997-95-1 |
---|---|
Molecular Formula |
C35H26CrN9Na2O12S+ |
Molecular Weight |
894.7 g/mol |
IUPAC Name |
disodium;chromium;4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]-6-(prop-2-enoylamino)naphthalene-2-sulfonic acid;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/C19H14N4O8S.C16H12N5O4.Cr.2Na/c1-2-17(25)20-11-4-3-10-7-16(32(29,30)31)18(19(26)13(10)8-11)22-21-14-9-12(23(27)28)5-6-15(14)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;;/h2-9,24,26H,1H2,(H,20,25)(H,29,30,31);2-9,22H,1H3;;;/q;-1;;2*+1 |
InChI Key |
OSTOOILOWWIQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.C=CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.